molecular formula C12H14 B12564771 Benzene, [2-(methylenecyclopropyl)ethyl]- CAS No. 194144-29-1

Benzene, [2-(methylenecyclopropyl)ethyl]-

Katalognummer: B12564771
CAS-Nummer: 194144-29-1
Molekulargewicht: 158.24 g/mol
InChI-Schlüssel: FRMPWOMDIJJIIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

. This compound features a benzene ring attached to a methylenecyclopropyl group via an ethyl chain. It is a derivative of benzene and is known for its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [2-(methylenecyclopropyl)ethyl]- typically involves the reaction of benzene with a suitable methylenecyclopropyl precursor. One common method is the Friedel-Crafts alkylation, where benzene reacts with a methylenecyclopropyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-purity Benzene, [2-(methylenecyclopropyl)ethyl]-.

Analyse Chemischer Reaktionen

Types of Reactions

Benzene, [2-(methylenecyclopropyl)ethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, room temperature to elevated temperatures.

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), alkyl halides (R-X), Lewis acids (AlCl3).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Hydrogenated derivatives.

    Substitution: Halogenated, nitrated, or alkylated benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Benzene, [2-(methylenecyclopropyl)ethyl]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzene, [2-(methylenecyclopropyl)ethyl]- involves its interaction with molecular targets through its functional groups. The methylenecyclopropyl group can participate in cycloaddition reactions, while the benzene ring can undergo electrophilic substitution. These interactions can modulate various biochemical pathways and molecular targets, leading to diverse effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Toluene: Benzene with a methyl group.

    Ethylbenzene: Benzene with an ethyl group.

    Styrene: Benzene with a vinyl group.

Uniqueness

Benzene, [2-(methylenecyclopropyl)ethyl]- is unique due to the presence of the methylenecyclopropyl group, which imparts distinct reactivity and structural properties compared to other benzene derivatives. This uniqueness makes it valuable in specific synthetic and research applications .

Eigenschaften

CAS-Nummer

194144-29-1

Molekularformel

C12H14

Molekulargewicht

158.24 g/mol

IUPAC-Name

2-(2-methylidenecyclopropyl)ethylbenzene

InChI

InChI=1S/C12H14/c1-10-9-12(10)8-7-11-5-3-2-4-6-11/h2-6,12H,1,7-9H2

InChI-Schlüssel

FRMPWOMDIJJIIM-UHFFFAOYSA-N

Kanonische SMILES

C=C1CC1CCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.